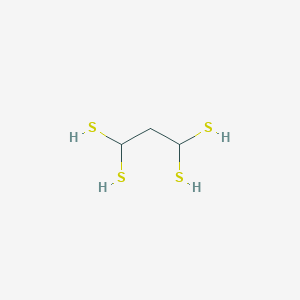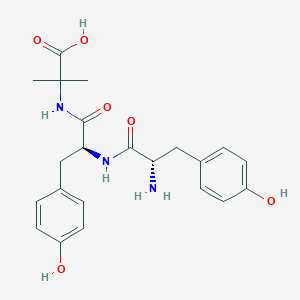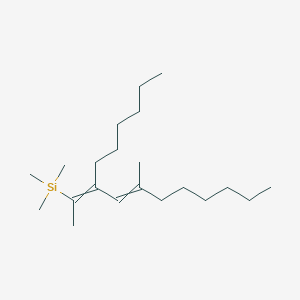![molecular formula C17H11Cl2N3O B14227940 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-93-4](/img/structure/B14227940.png)
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chloropyridine rings and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide typically involves the coupling of 2-chloropyridine derivatives with phenylboronic acids using Suzuki-Miyaura cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Major products are pyridine N-oxides.
Reduction Reactions: The primary products are amines.
Scientific Research Applications
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
- 3-bromo-2-chloropyridine
- 2-chloro-5-(cyanomethyl)pyridine
Uniqueness
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is unique due to its dual chloropyridine structure, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable molecule in research and industry .
Properties
CAS No. |
824952-93-4 |
|---|---|
Molecular Formula |
C17H11Cl2N3O |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O/c18-15-8-7-11(10-21-15)12-4-1-2-6-14(12)22-17(23)13-5-3-9-20-16(13)19/h1-10H,(H,22,23) |
InChI Key |
YIWKXTRCKFKOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
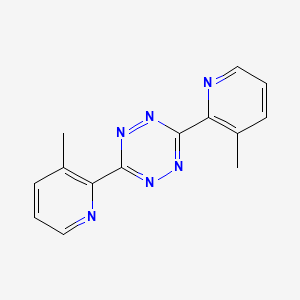
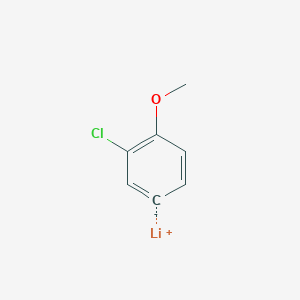
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
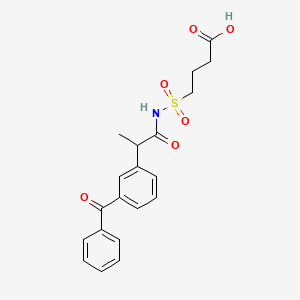
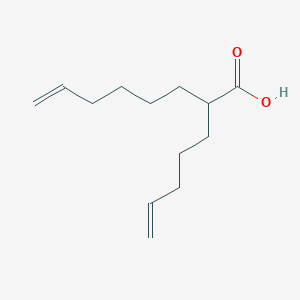
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
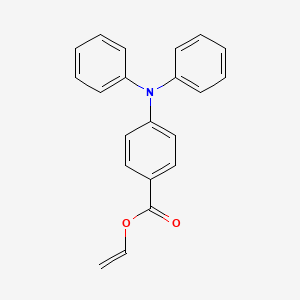
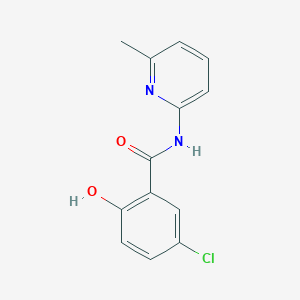
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
